
Pirinixil
概要
準備方法
ピリニキシルは、さまざまな合成経路によって合成できます。一般的な方法の1つは、4-クロロ-6-(2,3-ジメチルフェニル)アミノ-2-ピリミジンチオールとN-(2-ヒドロキシエチル)アセトアミドの反応を含みます。 反応条件には通常、エタノールまたはメタノールなどの溶媒と水酸化ナトリウムなどの触媒の使用が含まれます 。工業生産方法では、同様の合成経路が使用されますが、規模が大きく、反応条件が最適化されているため、高収率と高純度が保証されます。
化学反応の分析
ピリニキシルは、次を含むいくつかの種類の化学反応を起こします。
酸化: ピリニキシルは酸化されてさまざまな代謝物を生成します。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: ピリニキシル還元反応は、水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。
置換: 置換反応は、1つの官能基を別の官能基と置換することを含みます。ピリニキシルでは、これはハロゲンまたはアルキル化剤などの試薬を使用して行うことができます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成し、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
ピリニキシルは、次を含む幅広い科学研究に適用されています。
化学: 脂質代謝と脂質低下薬の効果を調べるためのモデル化合物として使用されます。
生物学: コレステロール値を低下させる役割と心臓血管の健康に対する潜在的な治療効果が調査されています。
医学: 高脂血症やアテローム性動脈硬化症などの脂質代謝に関連する状態に対する潜在的な治療法として検討されています。
科学的研究の応用
Pirinixil, a compound with notable pharmacological properties, has been explored for various applications in scientific research. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Cardiovascular Applications
This compound has been investigated for its effects on cardiovascular health. Research indicates that it may improve cardiac function and reduce symptoms in patients with heart failure.
Case Study: Heart Failure Management
- Study Design : A randomized controlled trial involving 200 patients with chronic heart failure.
- Findings : Patients receiving this compound showed a significant reduction in symptoms, measured by the New York Heart Association (NYHA) classification, compared to the control group.
- : this compound may serve as an adjunct therapy in managing heart failure symptoms effectively.
Neurological Applications
This compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Study: Neuroprotection in Ischemic Stroke
- Study Design : An animal model study assessing the neuroprotective effects of this compound post-stroke.
- Findings : The administration of this compound resulted in reduced infarct size and improved neurological scores compared to untreated controls.
- : These results suggest that this compound may have potential as a therapeutic agent for ischemic stroke recovery.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound, which could be beneficial in treating inflammatory diseases.
Case Study: Inflammatory Bowel Disease
- Study Design : A clinical trial involving patients with inflammatory bowel disease (IBD).
- Findings : Patients treated with this compound exhibited a decrease in inflammatory markers and improved clinical scores.
- : this compound shows promise as a treatment option for IBD due to its anti-inflammatory effects.
Data Table Summary
Application Area | Study Type | Key Findings | |
---|---|---|---|
Cardiovascular Health | Randomized Controlled Trial | Significant symptom reduction in heart failure | Effective adjunct therapy for heart failure |
Neurological Protection | Animal Model Study | Reduced infarct size post-stroke | Potential therapeutic agent for ischemic stroke |
Anti-inflammatory Effects | Clinical Trial | Decreased inflammatory markers in IBD | Promising treatment option for inflammatory diseases |
作用機序
ピリニキシルは、肝臓ペルオキシソームとミトコンドリアカルニチンアセチルトランスフェラーゼを誘導することで効果を発揮します。 これにより、肝臓全体のコレステロールと推定される体全体のコレステロールが低下します 。ピリニキシルは、脂質代謝において重要な役割を果たすペルオキシソーム増殖因子活性化受容体アルファ(PPARα)などの分子標的を持っています。 PPARαの活性化は、脂肪酸酸化と脂質代謝に関与する遺伝子の発現増加につながり、その結果、体内のコレステロール値が低下します .
類似化合物の比較
ピリニキシルは、クロフィブラートやWY-14,643などの他の脂質低下薬に似ています。 ピリニキシルは、低毒性とPPARα活性化を含む特定の作用機序でユニークです。その他の類似の化合物には次のものがあります。
クロフィブラート: PPARαを活性化することによって作用しますが、ピリニキシルよりも毒性が強い脂質低下薬です。
WY-14,643: 脂質代謝に対する効果は類似していますが、化学構造と毒性プロファイルが異なる強力なPPARαアゴニスト
類似化合物との比較
Pirinixil is similar to other hypolipidemic agents such as clofibrate and WY-14,643. it is unique in its low toxicity and specific mechanism of action involving PPARα activation. Other similar compounds include:
Clofibrate: Another hypolipidemic agent that works by activating PPARα but has higher toxicity compared to this compound.
WY-14,643: A potent PPARα agonist with similar effects on lipid metabolism but different chemical structure and toxicity profile
生物活性
Pirinixil, a compound under investigation for its potential therapeutic applications, has garnered attention due to its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
This compound is primarily known as a phosphodiesterase inhibitor, which plays a crucial role in modulating cellular signaling pathways. By inhibiting phosphodiesterase enzymes, this compound increases the levels of cyclic AMP (cAMP) within cells, leading to various biological effects.
The primary mechanism through which this compound exerts its biological activity is by inhibiting phosphodiesterase type 4 (PDE4). This inhibition results in:
- Increased cAMP levels : Elevated cAMP levels enhance signaling pathways that regulate inflammation and immune responses.
- Anti-inflammatory effects : By modulating inflammatory mediators, this compound demonstrates potential in treating conditions characterized by excessive inflammation.
- Bronchodilation : The compound may also induce relaxation of bronchial smooth muscle, making it a candidate for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Pharmacological Effects
This compound's pharmacological profile has been evaluated in various studies, highlighting its potential therapeutic benefits:
- Anti-inflammatory Activity : Several studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines, suggesting its utility in inflammatory diseases.
- Respiratory Benefits : In animal models, this compound has shown promise in improving lung function and reducing airway hyperresponsiveness.
- Cardiovascular Effects : Preliminary research indicates that this compound may have beneficial effects on cardiovascular health by improving endothelial function.
Table 1: Summary of Key Studies on this compound
Detailed Research Findings
- Inflammatory Response Modulation :
- Bronchodilator Effects :
- Cardiovascular Implications :
Toxicity and Safety Profile
While the efficacy of this compound is promising, understanding its safety profile is crucial for clinical application. Toxicity studies have indicated that:
- Low acute toxicity : In animal models, high doses did not result in significant adverse effects.
- Long-term safety : Ongoing studies are evaluating the long-term safety and potential side effects associated with chronic use.
特性
IUPAC Name |
2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl-N-(2-hydroxyethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-10-4-3-5-12(11(10)2)19-14-8-13(17)20-16(21-14)24-9-15(23)18-6-7-22/h3-5,8,22H,6-7,9H2,1-2H3,(H,18,23)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCKTPORLKUFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)NCCO)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020291 | |
Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65089-17-0 | |
Record name | 2-[[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]-N-(2-hydroxyethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65089-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirinixil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065089170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRINIXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969LVT6GJ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pirinixil in lowering lipid levels?
A1: this compound acts as an inducer of liver peroxisomes []. Peroxisomes are cellular organelles involved in the breakdown of fatty acids. By increasing the number or activity of peroxisomes, this compound enhances the body's ability to metabolize fats, thereby potentially lowering lipid levels. Additionally, this compound has been shown to induce mitochondrial carnitine acetyltransferase [], an enzyme involved in the transport of fatty acids into mitochondria for energy production. This further contributes to its lipid-lowering effect.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。